molecular formula C4H2ClF2N3 B1291646 5-Chloro-2,6-difluoropyrimidin-4-amine CAS No. 27078-72-4

5-Chloro-2,6-difluoropyrimidin-4-amine

Cat. No. B1291646
CAS RN: 27078-72-4
M. Wt: 165.53 g/mol
InChI Key: CVBPHXXXRLQRNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, cyclization, and substitution reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Similarly, aza-Wittig reactions and subsequent treatments with amines or phenols are used to synthesize 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones . These methods could potentially be adapted for the synthesis of 5-Chloro-2,6-difluoropyrimidin-4-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined and found to crystallize in the monoclinic crystal system . Similarly, the structure of a 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivative was confirmed by X-ray analysis . These analyses provide valuable information on the molecular geometry and potential intermolecular interactions that could be expected for 5-Chloro-2,6-difluoropyrimidin-4-amine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and interaction with amines. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones are transformed into amino derivatives by reaction with corresponding amines . Additionally, cyclization reactions are employed to synthesize compounds like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . These reactions could be relevant for modifying the structure of 5-Chloro-2,6-difluoropyrimidin-4-amine or for understanding its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be inferred from their synthesis and molecular structure. For instance, the crystalline network of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by hydrogen bonds . The crystal structures of other pyrimidine derivatives provide insights into their stability and potential intermolecular interactions . These properties are crucial for understanding the behavior of 5-Chloro-2,6-difluoropyrimidin-4-amine in different environments and could influence its application in various fields, including pharmaceuticals.

Scientific Research Applications

1. Molluscicidal Properties

5-Chloro-2,6-difluoropyrimidin-4-amine has been investigated for its molluscicidal properties. A study by El-bayouki and Basyouni (1988) explored the synthesis of related thiazolo[5,4-d]pyrimidines and their activity against snails, which are intermediate hosts for schistosomiasis. This indicates potential applications in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).

2. Chemical Synthesis and Characterization

The compound is also of interest in the field of chemical synthesis. Schmidt (2002) discussed the formation of 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides, highlighting the diverse synthetic pathways and characterizations that can involve derivatives of 5-chloro-2,6-difluoropyrimidin-4-amine (Schmidt, 2002).

3. Amination Mechanisms

In a study on amination mechanisms, Valk et al. (2010) investigated the reaction of related compounds, providing insights into the chemical behavior and potential modifications of 5-chloro-2,6-difluoropyrimidin-4-amine. This research contributes to understanding the reactivity and transformation possibilities of the compound (Valk, Plas, & Bode, 2010).

4. Transformation into Pyrimidine-Derivatives

Botta et al. (1985) explored the transformation of related compounds into amino- and chloro-pyrimidine derivatives, providing a foundation for understanding the chemical transformations and potential applications of 5-chloro-2,6-difluoropyrimidin-4-amine (Botta, Angelis, Finizia, Gambacorta, & Nicoletti, 1985).

5. X-ray Crystallography Analysis

A study by Doulah et al. (2014) employed X-ray crystallography to analyze the regioselective displacement reaction involving a similar compound, contributing to the knowledge of crystal structures and potential applications in materials science (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

properties

IUPAC Name

5-chloro-2,6-difluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPHXXXRLQRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623010
Record name 5-Chloro-2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,6-difluoropyrimidin-4-amine

CAS RN

27078-72-4
Record name 5-Chloro-2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EL Parks, G Sandford, JA Christopher… - Beilstein Journal of …, 2008 - beilstein-journals.org
Background Highly functionalised pyrimidine derivatives are of great importance to the life-science industries and there exists a need for efficient synthetic methodology that allows the …
Number of citations: 12 www.beilstein-journals.org

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